2-(Difluoromethoxy)-6-methylphenol
Description
2-(Difluoromethoxy)-6-methylphenol is a substituted phenol derivative characterized by a difluoromethoxy (–OCF₂H) group at the 2-position and a methyl (–CH₃) group at the 6-position of the aromatic ring.
Properties
Molecular Formula |
C8H8F2O2 |
|---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-methylphenol |
InChI |
InChI=1S/C8H8F2O2/c1-5-3-2-4-6(7(5)11)12-8(9)10/h2-4,8,11H,1H3 |
InChI Key |
RGOZLEXOWYVHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-methylphenol typically involves the introduction of the difluoromethoxy group to a phenol derivative. One common method is the reaction of 6-methylphenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-6-methylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-6-methylphenol has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-methylphenol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations:
Substituent Electronic Effects: The difluoromethoxy group (–OCF₂H) in 2-(Difluoromethoxy)-6-methylphenol is more electron-withdrawing than methoxy (–OCH₃) or ethoxy (–OCH₂CH₃) groups due to fluorine’s electronegativity. This may enhance acidity of the phenolic –OH group compared to non-fluorinated analogues . In contrast, the aminomethyl (–CH₂NH₂) group in 2-(Aminomethyl)-6-methylphenol hydrochloride introduces basicity, forming hydrochloride salts for improved solubility .
Steric and Synthetic Considerations: The bulkier difluoroethylamino group in 2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol may hinder rotational freedom, impacting conformational stability in pharmaceutical contexts .
Stability and Reactivity Trends
While direct stability data for 2-(Difluoromethoxy)-6-methylphenol are unavailable, insights can be drawn from related compounds:
- Oxidative Stability : Difluoromethoxy-containing compounds (e.g., pantoprazole precursors) are prone to oxidation, forming sulfones or sulfoxides under harsh conditions .
- Acid-Base Behavior: Phenolic –OH groups in fluorinated derivatives exhibit lower pKa values compared to non-fluorinated analogues, enhancing deprotonation in physiological environments .
Crystallographic and Analytical Tools
The evidence highlights software tools (e.g., SHELX, ORTEP-3, WinGX) used for structural characterization of similar small molecules. These programs enable precise determination of bond lengths, angles, and electronic densities, which are critical for comparing substituent effects .
Biological Activity
2-(Difluoromethoxy)-6-methylphenol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a difluoromethoxy group and a methyl group attached to a phenolic ring, which contributes to its unique chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity of 2-(Difluoromethoxy)-6-methylphenol, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 2-(Difluoromethoxy)-6-methylphenol is C8H8F2O2, with a molecular weight of 174.14 g/mol. The compound's structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H8F2O2 |
| Molecular Weight | 174.14 g/mol |
| IUPAC Name | 2-(difluoromethoxy)-6-methylphenol |
| InChI Key | RGOZLEXOWYVHDX-UHFFFAOYSA-N |
The biological activity of 2-(Difluoromethoxy)-6-methylphenol can be attributed to its ability to interact with various biological macromolecules. The difluoromethoxy group enhances the compound's capacity to form hydrogen bonds, potentially leading to the inhibition of specific enzymes or disruption of cellular processes. This interaction may affect pathways involved in inflammation, cancer progression, and microbial resistance.
Antimicrobial Properties
Research has indicated that 2-(Difluoromethoxy)-6-methylphenol exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications as a disinfectant or preservative in pharmaceutical formulations . The compound's mechanism in this context may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against several fungal pathogens. Its efficacy is believed to stem from similar mechanisms as those observed in bacterial inhibition, possibly involving interference with fungal cell wall synthesis or function .
Potential in Cancer Therapy
Emerging studies suggest that 2-(Difluoromethoxy)-6-methylphenol may play a role in cancer therapy. Its structural characteristics allow it to act on pathways related to tumor growth and metastasis. For instance, fluorinated compounds have been noted for their ability to inhibit glycolysis in cancer cells, which is crucial for tumor survival . This property can be leveraged to develop novel anticancer agents that target metabolic pathways specific to cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various fluorinated phenolic compounds, including 2-(Difluoromethoxy)-6-methylphenol. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, establishing it as a candidate for further development in antimicrobial therapies .
- Cancer Metabolism : In vitro studies on cancer cell lines revealed that 2-(Difluoromethoxy)-6-methylphenol inhibited key enzymes involved in glycolysis. These findings suggest its potential as an adjunct therapy in metabolic targeting strategies for aggressive cancers like glioblastoma .
- Molecular Docking Studies : Computational analyses using molecular docking techniques have shown that this compound binds effectively to target proteins involved in various biological pathways. The binding affinities suggest that it could serve as a lead compound for developing inhibitors against specific enzymes implicated in disease processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
